molecular formula C14H19N3O5S B7107953 Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B7107953
M. Wt: 341.38 g/mol
InChI Key: PFZGTNUYMANVHJ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an ethyl ester, a sulfamoyl group, and a hydroxypropyl chain, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclocondensation reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the sulfamoyl group: This step involves the reaction of the imidazo[1,5-a]pyridine core with a sulfamoyl chloride derivative under basic conditions.

    Attachment of the hydroxypropyl chain: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfamoyl group can be reduced to form a sulfonamide.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a sulfonamide derivative.

    Substitution: Formation of various alkyl or aryl ester derivatives.

Scientific Research Applications

Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the imidazo[1,5-a]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

    Ethyl 1-[3-hydroxypropyl]imidazo[1,5-a]pyridine-3-carboxylate: Lacks the sulfamoyl group, resulting in different biological activities.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which can affect its chemical properties and biological activities.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[3-hydroxypropyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-3-22-14(19)12-15-13(11-7-4-5-9-17(11)12)23(20,21)16(2)8-6-10-18/h4-5,7,9,18H,3,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZGTNUYMANVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)N(C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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